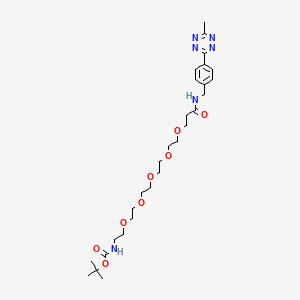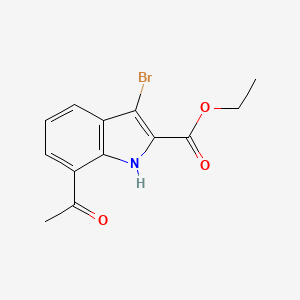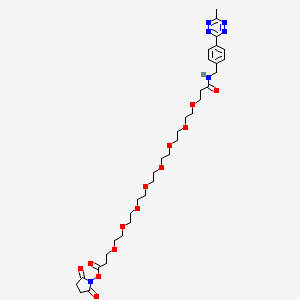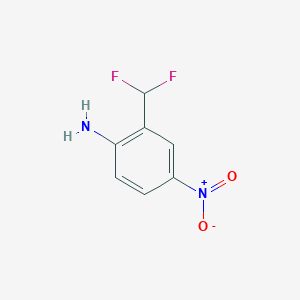![molecular formula C22H33NO4 B14034155 tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)
tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[45]DECAN-8-YL)CARBAMATE is a complex organic compound with a unique structure that includes a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Spirocyclic Core: This involves the cyclization of a suitable precursor to form the spirocyclic framework.
Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the spirocyclic core.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving spirocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the spirocyclic core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Compounds with similar spirocyclic frameworks.
Carbamates: Compounds with similar carbamate groups.
Benzyl Derivatives: Compounds with similar benzyl groups.
Uniqueness
TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE is unique due to its combination of a spirocyclic core, a hydroxymethyl group, and a carbamate group. This combination of functional groups provides it with unique chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H33NO4 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
tert-butyl N-benzyl-N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate |
InChI |
InChI=1S/C22H33NO4/c1-21(2,3)27-20(25)23(15-17-7-5-4-6-8-17)18-9-12-22(13-10-18)14-11-19(16-24)26-22/h4-8,18-19,24H,9-16H2,1-3H3 |
InChI Key |
FTIUVUJVFPFMID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC3(CC2)CCC(O3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B14034090.png)
![Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14034092.png)

![(1R,2R)-Methyl 5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14034103.png)
![Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)



![Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14034143.png)


